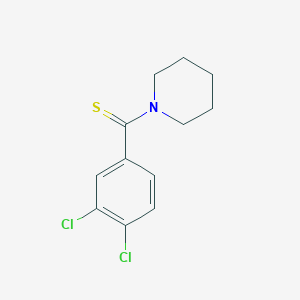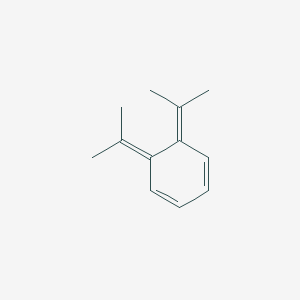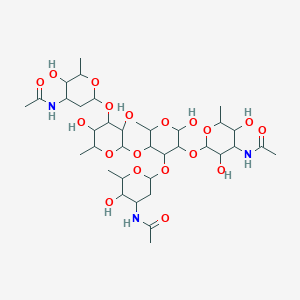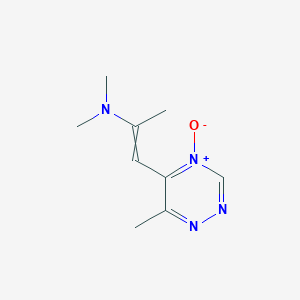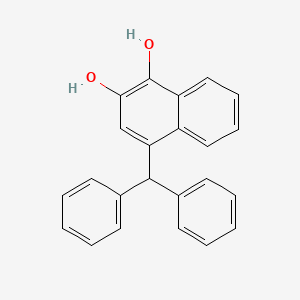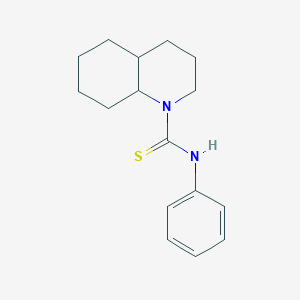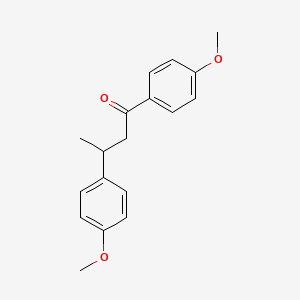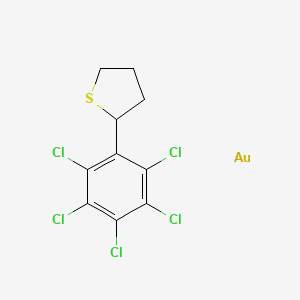
Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane is a chemical compound that features a gold atom coordinated to a thiolane ring substituted with a pentachlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane typically involves the coordination of gold to a thiolane ring. One common method is the reaction of a gold precursor, such as gold chloride, with 2-(2,3,4,5,6-pentachlorophenyl)thiolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the gold atom.
Substitution: The pentachlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pentachlorophenyl ring .
Aplicaciones Científicas De Investigación
Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other gold-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying gold-based drugs and their interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to the cytotoxic properties of gold complexes.
Industry: It is used in materials science for the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism by which Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane exerts its effects involves the interaction of the gold atom with various molecular targets. Gold can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can disrupt the function of enzymes and proteins, leading to cytotoxic effects. The pentachlorophenyl group may also contribute to the compound’s overall reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Gold;2-(2,3,4,5,6-pentafluorophenyl)thiolane: Similar structure but with fluorine atoms instead of chlorine.
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant
Uniqueness
Gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane is unique due to the combination of a gold atom with a thiolane ring and a pentachlorophenyl group. This combination imparts specific chemical and physical properties that are not found in other similar compounds.
Propiedades
Número CAS |
71521-30-7 |
|---|---|
Fórmula molecular |
C10H7AuCl5S |
Peso molecular |
533.5 g/mol |
Nombre IUPAC |
gold;2-(2,3,4,5,6-pentachlorophenyl)thiolane |
InChI |
InChI=1S/C10H7Cl5S.Au/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13;/h4H,1-3H2; |
Clave InChI |
NNEWNGJPHCPGEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(SC1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





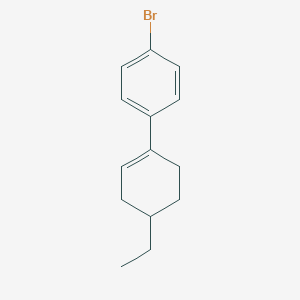
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
